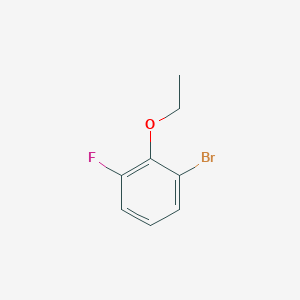

1-Bromo-2-ethoxy-3-fluorobenzene

Vue d'ensemble

Description

1-Bromo-2-ethoxy-3-fluorobenzene is a chemical compound with the CAS Number: 909302-84-7. It has a molecular weight of 219.05 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as 1-Bromo-2-Fluorobenzene, often involves electrophilic aromatic substitution . This process involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis

The InChI code for 1-Bromo-2-ethoxy-3-fluorobenzene is1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 . Chemical Reactions Analysis

1-Bromo-2-Fluorobenzene can undergo various reactions and transformations, including nucleophilic substitution, cross-coupling, fluorination, and cyclization reactions .Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-2-ethoxy-3-fluorobenzene: is a valuable building block in organic synthesis. Its molecular structure allows for the introduction of bromo, ethoxy, and fluoro substituents into complex molecules. This compound can undergo various reactions, including Suzuki coupling, which is used to form carbon-carbon bonds, and is essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2-ethoxy-3-fluorobenzene serves as a precursor for the development of new drug candidates. The presence of the bromine atom makes it amenable to further functionalization, leading to the creation of biologically active molecules that can interact with specific targets within the body .

Material Science

This compound finds applications in material science, particularly in the development of novel polymers and plastics. Its ability to participate in polymerization reactions contributes to the creation of materials with desirable properties such as increased strength, flexibility, or chemical resistance .

Analytical Chemistry

1-Bromo-2-ethoxy-3-fluorobenzene: can be used as a standard or reagent in analytical chemistry. Its unique spectral properties enable it to be a reference compound in methods such as NMR spectroscopy and mass spectrometry, aiding in the identification and quantification of substances .

Environmental Science

Researchers in environmental science use 1-Bromo-2-ethoxy-3-fluorobenzene to study the environmental fate of halogenated compounds. Its degradation pathways and products can be analyzed to understand the impact of similar compounds on ecosystems and to develop strategies for pollution control .

Nanotechnology

In the field of nanotechnology, 1-Bromo-2-ethoxy-3-fluorobenzene is explored for its potential in creating nanostructured materials. These materials have applications in electronics, photonics, and as catalysts in various chemical reactions .

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

1-bromo-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXYTPDGYOCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669740 | |

| Record name | 1-Bromo-2-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909302-84-7 | |

| Record name | 1-Bromo-2-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)

![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)

![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)